Isomaltulose

Übersicht

Beschreibung

Isomaltulose, also known as Palatinose™, is a naturally occurring disaccharide composed of alpha-1,6-linked glucose and fructose. It is derived from sucrose through the enzymatic rearrangement process. This sugar substitute has been utilized in Japan since 1985 due to its non-cariogenic properties and its suitability for diabetics and individuals with pre-diabetic conditions. Isomaltulose is known for its slower digestion rate compared to traditional sugars, leading to a gradual release of glucose into the bloodstream, which in turn results in lower and more stable blood glucose and insulin levels after consumption (Lina, Jonker, & Kozianowski, 2002).

Synthesis Analysis

Isomaltulose is commercially produced from sucrose by the enzymatic activity of specific microorganisms, such as Leuconostoc mesenteroides, which converts sucrose into isomaltulose through a transglucosylation reaction. This process yields isomaltulose-derived oligosaccharides with various degrees of polymerization, indicating the efficiency and versatility of the enzymatic synthesis in producing isomaltulose and its derivatives for potential functional food ingredient applications (Barea-Álvarez et al., 2014).

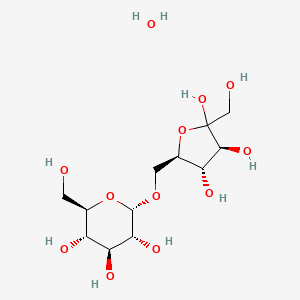

Molecular Structure Analysis

Isomaltulose's molecular structure is characterized by the unique alpha-1,6-glycosidic bond between glucose and fructose units. This structural isomer of sucrose shares similar physical properties with sucrose but exhibits different metabolic and physiological characteristics due to its distinct molecular arrangement. The structure of isomaltulose synthase, an enzyme involved in the isomerization process of sucrose to isomaltulose, reveals insights into the catalytic mechanism and substrate binding, highlighting the enzyme's role in the specific formation of isomaltulose's molecular structure (Zhang et al., 2003).

Chemical Reactions and Properties

Isomaltulose's chemical properties allow for its utilization in various food applications without significant alterations to taste or texture. The enzymatic conversion process from sucrose to isomaltulose involves specific microbial enzymes that catalyze this transformation efficiently, indicating isomaltulose's stability and functionality as a sugar substitute. Despite its stability, isomaltulose can undergo certain chemical reactions under specific conditions, such as the reaction with allyl alcohol catalyzed by acid, showcasing its reactive potential in chemical synthesis applications (Zhijie, 1999).

Wissenschaftliche Forschungsanwendungen

1. Biological Production of Isomaltulose Using Sucrose Isomerase

- Summary of Application : Isomaltulose, as a safe sucrose substitute, is widely used as a functional sweetener due to its promising properties, such as slower digestion, prolonged energy release, and less cariogenicity . The transformation of sucrose to isomaltulose by free sucrose isomerase (SIase) or microbial cells harboring the SIase gene has received considerable attention in the industry .

- Methods of Application : Heterologous expression of SIase in food-safe grade strains has become a hot topic due to its broad applicability in the food industry . Thanks to rapid developments in genetic engineering technology, SIases from different sources have been heterogeneously expressed in Escherichia coli, which significantly increased the enzyme’s titer .

- Results or Outcomes : This approach has led to a systematic and detailed summary of the contemporary biotechnological approaches employed for isomaltulose production, including the source, structural determination, catalysis mechanism, heterologous expression, catalytic reaction condition optimization of SIase, and immobilization of cells .

2. Biosynthesis of High-Purity Isomaltulose from Sugar Industrial Waste Molasses

- Methods of Application : A new strategy was devised considering the molasses composition features, where the sucrose component is used for isomaltulose biosynthesis, while the monosaccharides (glucose and fructose) are used as the energy source for strain growth . Further elements of this strategy involved a series of metabolic engineering steps to construct a recombinant Corynebacterium glutamicum strain IS7 with redirected metabolic flux and fine-tuned sucrose isomerase (SIase) activity .

- Results or Outcomes : Under the optimum conditions, the maximum production of isomaltulose using the engineered strain IS7 was 170.1 g L −1 with a yield of 0.97 g/g with cane molasses as substrate, and 167.0 g L −1 with a yield of 0.97 g/g with beet molasses as substrate, after 72 h fermentation .

3. Prebiotic Potential of Isomaltulose

- Summary of Application : Isomaltulose is gaining attention as an emerging alternative sweetener with prebiotic potential . Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The health benefits of prebiotics are being increasingly recognized and appreciated.

- Methods of Application : The prebiotic potential of Isomaltulose is evaluated through various scientific studies and research, often involving in vitro fermentation and analysis of gut microbiota .

- Results or Outcomes : The novel applications of products formulated with Isomaltulose in improving health, cognition, and nutrition are highlighted in various studies .

4. Improving Athletic Performance

- Summary of Application : Isomaltulose, when incorporated into a recovery protein drink along with a nutritional supplement (β-hydroxy- β-methylbutyrate), may help recovery from resistance exercise .

- Methods of Application : The application involves the formulation of a recovery protein drink with Isomaltulose and β-hydroxy- β-methylbutyrate. This drink is then used in the context of resistance exercise training .

- Results or Outcomes : Trials have shown that this approach can lead to reduced muscle damage and improved athletic performance .

5. Digestive Properties

- Summary of Application : Research has indicated that isomaltose, due to its α-1,6-glycosidic linkage, can have different digestive properties when compared to other sugars like maltose, sucrose or glucose .

- Methods of Application : The unique linkage in isomaltose can change how the body processes and absorbs it, impacting the body’s glycemic response .

- Results or Outcomes : This unique property of isomaltose can potentially be used to manage conditions such as diabetes by controlling the glycemic response .

6. Sustainable Conversion of Agricultural Residues

- Methods of Application : A new strategy was devised considering the molasses composition features, where the sucrose component is used for isomaltulose biosynthesis, while the monosaccharides (glucose and fructose) are used as the energy source for strain growth .

- Results or Outcomes : Under the optimum conditions, the maximum production of isomaltulose using the engineered strain IS7 was 170.1 g L −1 with a yield of 0.97 g/g with cane molasses as substrate, and 167.0 g L −1 with a yield of 0.97 g/g with beet molasses as substrate, after 72 h fermentation .

Zukünftige Richtungen

The use of isomaltulose as a functional sweetener is increasing due to its promising properties. Future research is likely to focus on improving the biological production of isomaltulose, with strategies including protein engineering, heterologous expression in food-grade safety strains, fermentation optimization, and immobilization techniques of SIase .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palatinose monohydrate | |

CAS RN |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)